N-(2-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry due to their structural similarity to purines, which are essential components of DNA and RNA .
Preparation Methods
The synthesis of N-(2-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves the cyclization of aminothiophene derivatives with a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include the use of microwave irradiation to reduce reaction times significantly. For example, the cyclization reaction can be completed in 25 minutes using microwave irradiation, compared to 8-10 hours using traditional methods .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include phosphorus oxychloride for chlorination and formamide for cyclization . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves the inhibition of specific enzymes and pathways. For instance, it can inhibit protein kinases, which play a crucial role in signal transduction pathways leading to cancer cell proliferation and metastasis . Additionally, it can inhibit topoisomerases, tubulin polymerization, and histone deacetylase (HDAC), contributing to its anticancer activity .
Comparison with Similar Compounds
N-(2-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrimidine derivatives: These compounds also exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.
Thienopyrimidine derivatives: These are structurally similar and share similar biological activities, but this compound has unique substituents that enhance its activity.
Properties
Molecular Formula |
C19H15N3O3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H15N3O3S/c1-11-6-5-9-22-16(11)21-18-12(19(22)24)10-15(26-18)17(23)20-13-7-3-4-8-14(13)25-2/h3-10H,1-2H3,(H,20,23) |
InChI Key |
QVYSBQSUTMQOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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